3-(Trifluoromethyl)benzaldehyde

Medicinal Chemistry Pharmacokinetics Drug Design

3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7) is an aromatic aldehyde featuring a meta-substituted trifluoromethyl (-CF₃) group, with molecular formula C₈H₅F₃O and molecular weight 174.12 g/mol. Its key physical properties include a density of 1.301 g/mL at 25°C , a boiling point of 83-86°C at 30 mmHg , a refractive index (n²⁰/D) of 1.465 , a flash point of 68°C , and a calculated logP of approximately 2.43-2.52.

Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
CAS No. 454-89-7
Cat. No. B1294959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)benzaldehyde
CAS454-89-7
Molecular FormulaC8H5F3O
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=O
InChIInChI=1S/C8H5F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-5H
InChIKeyNMTUHPSKJJYGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7): Core Properties and Procurement-Relevant Physical Specifications


3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7) is an aromatic aldehyde featuring a meta-substituted trifluoromethyl (-CF₃) group, with molecular formula C₈H₅F₃O and molecular weight 174.12 g/mol [1]. Its key physical properties include a density of 1.301 g/mL at 25°C , a boiling point of 83-86°C at 30 mmHg , a refractive index (n²⁰/D) of 1.465 , a flash point of 68°C , and a calculated logP of approximately 2.43-2.52 . The compound is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol and ether [2].

Why 3-(Trifluoromethyl)benzaldehyde Cannot Be Replaced by Generic Benzaldehyde or Other Positional Isomers: The Critical Role of Meta-Substitution


Simple substitution of 3-(trifluoromethyl)benzaldehyde with unsubstituted benzaldehyde or its ortho- or para-trifluoromethyl isomers is not chemically or functionally equivalent. The meta-position of the -CF₃ group exerts a unique, moderate electron-withdrawing inductive effect on the aldehyde carbonyl, resulting in an electrophilicity profile that differs fundamentally from both the weaker activation of benzaldehyde and the stronger, resonance-enhanced activation of the para-isomer [1]. This specific electronic tuning directly impacts reaction kinetics, regioselectivity, and the final properties of downstream products, including drug candidate lipophilicity and metabolic stability [2]. Consequently, using an incorrect analog in a validated synthetic route or material formulation can lead to altered reaction yields, failed crystallizations, or, critically, the production of compounds with divergent biological activity, rendering procurement based solely on the 'benzaldehyde' or 'trifluoromethyl' functional class highly unreliable.

Quantitative Differentiation of 3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7) Against Key Analogs: A Head-to-Head Data Guide


Lipophilicity (LogP) Comparison: Optimizing Pharmacokinetic Profile Over the Para-Isomer

The meta-trifluoromethyl substitution on 3-(trifluoromethyl)benzaldehyde results in a calculated logP value of approximately 2.43-2.52 . This is notably lower than the logP of 3.54 reported for the di-substituted analog, 3,5-bis(trifluoromethyl)benzaldehyde [1]. In the context of drug discovery, the -CF₃ group is known to enhance lipophilicity and metabolic stability [2], but excessive lipophilicity can lead to poor solubility and off-target toxicity. The moderate logP of the 3-isomer offers a balanced profile, often more desirable for oral bioavailability, distinguishing it from the more lipophilic bis-CF₃ analog which may be preferred only for niche applications requiring extreme hydrophobicity.

Medicinal Chemistry Pharmacokinetics Drug Design

Physical Property Differentiation: Density and Boiling Point Versus Ortho- and Para-Isomers

3-(Trifluoromethyl)benzaldehyde exhibits distinct physical properties that are critical for large-scale handling, purification, and quality control. It has a density of 1.301 g/mL at 25°C and a boiling point of 83-86°C at 30 mmHg . This contrasts with the ortho-isomer, 2-(trifluoromethyl)benzaldehyde, which has a reported density of 1.32 g/mL and the para-isomer, 4-(trifluoromethyl)benzaldehyde, with a density of 1.275 g/mL [1] and a boiling point of 66-67°C at 13 mmHg . These differences in density and boiling point, while seemingly subtle, are significant for industrial distillation processes, solvent selection for extraction, and the use of density as a rapid in-process check for identity and purity.

Chemical Engineering Process Chemistry Analytical Chemistry

Electron-Withdrawing Profile: Moderate Activation for Controlled Reactivity Versus Para-Isomer

The meta-substitution of the -CF₃ group in 3-(trifluoromethyl)benzaldehyde exerts a moderate electron-withdrawing inductive effect on the aldehyde carbonyl, increasing its electrophilicity relative to benzaldehyde [1]. This contrasts sharply with the para-isomer, 4-(trifluoromethyl)benzaldehyde, where the -CF₃ group can also participate in resonance stabilization of negative charge developed during nucleophilic attack, often leading to faster reaction rates in certain nucleophilic addition reactions [1]. The meta-isomer thus offers a 'tunable' reactivity profile—more electrophilic than benzaldehyde but less prone to side reactions than the highly activated para-isomer—providing a strategic advantage in complex syntheses where precise kinetic control is required.

Organic Synthesis Physical Organic Chemistry Reaction Optimization

Validated Synthetic Utility: Role as a Precursor to Clinically-Relevant and Commercial Targets

The compound's unique substitution pattern is not merely theoretical; it is a validated intermediate in the synthesis of specific high-value molecules. It is a key precursor in the multi-step synthesis of 6-(3-trifluoromethylphenyl)-3(2H)-pyridazinone derivatives, which are developed as hypotensive and anxiolytic agents [1]. Furthermore, it is explicitly used in the industrial synthesis of the commercial herbicide florasulam, a triazolopyrimidine sulfonanilide used for broad-leaved weed control in cereal crops [2]. This level of validated, application-specific utility—linking a specific isomer to a named commercial product or drug class—is a powerful differentiator from generic or unvalidated analogs.

Pharmaceutical Intermediates Agrochemical Synthesis Drug Discovery

High-Value Application Scenarios for 3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7) Backed by Differential Evidence


Medicinal Chemistry for CNS and Anti-Cancer Agents

Use as a strategic building block for synthesizing kinase inhibitors and cholinesterase inhibitors [1]. The moderate lipophilicity (logP ~2.43) conferred by the meta-CF₃ group is ideal for optimizing blood-brain barrier penetration and oral bioavailability, as demonstrated by its use in synthesizing pyridazinone-based anxiolytic and hypotensive drug candidates [2].

Agrochemical Synthesis of Herbicides

A mandatory intermediate for the commercial production of the herbicide florasulam [3]. The specific substitution pattern is required for the activity of the final triazolopyrimidine sulfonanilide product. Procurement of the correct 3-isomer ensures synthetic fidelity to the established, patented manufacturing route for this globally used crop protection agent.

Development of Advanced Electronic and Photonic Materials

Employed as a precursor for organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs) [4]. The electron-withdrawing nature of the meta-CF₃ group allows for precise tuning of the HOMO-LUMO gap and charge transport properties in conjugated polymers and small molecules, which is critical for achieving desired emission colors and device efficiencies. This application leverages its specific electronic profile [5].

Synthesis of Fluorinated Liquid Crystals

Used as a building block for creating novel liquid crystal materials . The presence of the trifluoromethyl group enhances properties like dielectric anisotropy and chemical stability. The meta-substitution pattern is particularly valuable for engineering specific mesophase behavior (e.g., nematic phases near room temperature) in bent-core or rod-like liquid crystalline molecules.

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